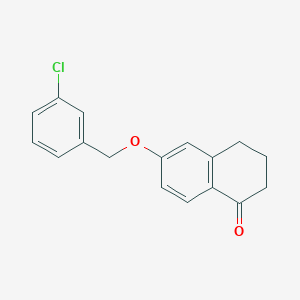![molecular formula C17H18N2O2 B11838589 Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- CAS No. 93631-35-7](/img/structure/B11838589.png)
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is a complex organic compound belonging to the indoloquinolizidine family. These compounds are known for their diverse biological activities and are of significant interest in both academic research and industrial applications. The structure of this compound includes a tetracyclic indole-quinolizidine motif, which is crucial for its bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- typically involves multi-step processes. One common method includes the use of intramolecular oxidative C–N coupling and detosylative aromatization. This method employs reagents such as PhI(OAc)2 and bases like Cs2CO3 under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like PhI(OAc)2.
Reduction: Reduction reactions can be carried out using common reducing agents such as NaBH4.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using halogenating agents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in the presence of a base like Cs2CO3.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Halogenating agents such as NBS (N-Bromosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist at serotonin receptors, particularly 5-HT2A, 5-HT2C, and 5-HT7 . This interaction can modulate various physiological processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar indole-quinoline structure and exhibit comparable biological activities.
Indolo[2,3-c]quinolin-6(7H)-ones: These derivatives are known for their antimalarial properties and are synthesized via Pd-catalyzed intramolecular C–H arylation.
Uniqueness
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is unique due to its specific tetracyclic structure, which imparts distinct biological activities. Its ability to act on multiple serotonin receptors sets it apart from other similar compounds.
Propriétés
Numéro CAS |
93631-35-7 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-acetyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)13-9-19-7-6-12-11-4-2-3-5-14(11)18-17(12)15(19)8-16(13)21/h2-5,13,15,18H,6-9H2,1H3 |
Clé InChI |
MAUASYIZBIDGFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B11838514.png)



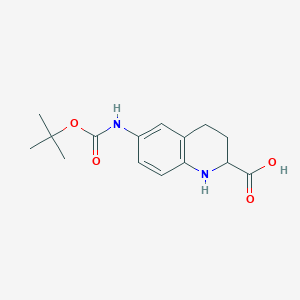


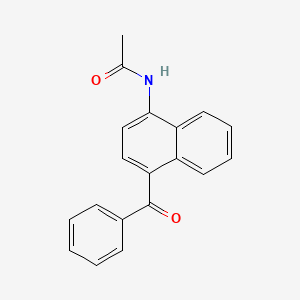
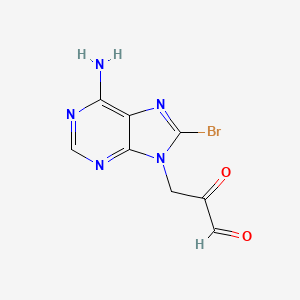
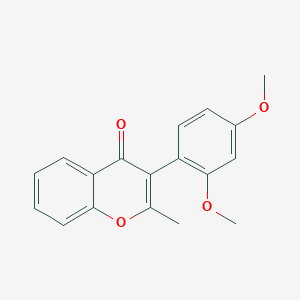
![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)

